3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan is an organic compound that belongs to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloromethyl group: This step often involves the chloromethylation of the furan ring using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).
Attachment of the propoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the furan ring is reacted with 4-propoxybenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base such as sodium hydroxide (NaOH).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Substitution Reactions: Azido derivatives, thiocyanate derivatives.
Oxidation Reactions: Furanones, hydroxylated derivatives.
Reduction Reactions: Dihydrofuran derivatives.
Scientific Research Applications
3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, while the furan ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-2-methylfuran: Lacks the propoxyphenyl group, making it less versatile in certain applications.
2-Methyl-5-(4-propoxyphenyl)furan: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.
3-(Chloromethyl)-5-(4-propoxyphenyl)furan: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan is unique due to the presence of both the chloromethyl and propoxyphenyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-(chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO2/c1-3-8-17-14-6-4-12(5-7-14)15-9-13(10-16)11(2)18-15/h4-7,9H,3,8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVAPXYKOHTYQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC(=C(O2)C)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.